1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one
Description
Properties
IUPAC Name |
1,7-diazabicyclo[4.2.0]oct-3-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-7-5-3-1-2-4-8(5)6/h1-2,5H,3-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSMNEQYSVALND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN2C1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666049 | |
| Record name | 1,7-Diazabicyclo[4.2.0]oct-3-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149944-69-4 | |
| Record name | 1,7-Diazabicyclo[4.2.0]oct-3-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Construction of 1,7 Diazabicyclo 4.2.0 Oct 3 En 8 One
Retrosynthetic Approaches and Strategic Disconnections for the Bicyclic System
Retrosynthetic analysis of the 1,7-diazabicyclo[4.2.0]oct-3-en-8-one system reveals several logical bond disconnections that inform the forward synthesis. The most common strategies hinge on disconnecting the four-membered β-lactam ring, as its construction is often the most challenging step due to ring strain. wikipedia.org
Identification of Key Intermediates for β-Lactam Ring Formation
The primary retrosynthetic disconnection of the β-lactam ring points to two main classes of precursors.
Imine and Ketene (B1206846) Precursors: Following the logic of the Staudinger cycloaddition, the C-N and C-C bonds of the azetidinone ring can be disconnected. wikipedia.orgorganic-chemistry.org This approach identifies a cyclic imine embedded within a six-membered ring precursor and a suitable ketene as the key reactive partners. The ketene is typically generated in situ from an acyl chloride and a tertiary amine base. mdpi.comnih.gov
β-Amino Acid Precursors: An alternative disconnection of the amide bond within the β-lactam ring leads to a β-amino acid derivative. rsc.org In this strategy, the target bicyclic system would be formed via an intramolecular cyclization of a precursor molecule that already contains the six-membered ring and has an appropriately positioned amine and carboxylic acid (or ester) functionality. rsc.orgresearchgate.net
Strategies for Annulation to Form the [4.2.0] Bicyclic Moiety
The fusion of the two rings to create the bicyclo[4.2.0] moiety can be approached in several ways:
β-Lactam Formation on a Pre-existing Six-Membered Ring: This is a common strategy where the six-membered heterocyclic ring is synthesized first, followed by the formation of the β-lactam ring onto it. This approach often utilizes an intramolecular cyclization of a β-amino acid derivative or a cycloaddition onto a cyclic imine.
Six-Membered Ring Annulation onto a Pre-existing β-Lactam: In this approach, a monocyclic β-lactam (azetidinone) bearing appropriate functional groups is first synthesized. rsc.org For example, a 4-vinyl or 4-allyl-azetidin-2-one can be converted into an imine or enamine, which then undergoes cyclization to form the fused six-membered ring. rsc.org
Convergent Intramolecular Cycloaddition: This elegant strategy involves designing a single acyclic precursor that undergoes an intramolecular cycloaddition to form both rings concurrently or in a sequential cascade. rsc.orgrsc.org Thermolysis of a precursor containing both an azide and an alkene moiety, for example, can lead to the formation of the fused bicyclic system. rsc.orgrsc.org
Classical and Contemporary Total Synthesis Routes
The synthesis of β-lactam-containing bicyclic systems has evolved significantly, with cycloaddition reactions remaining a cornerstone of many synthetic routes.
Cycloaddition Reactions for Azetidinone Construction
Cycloaddition reactions provide a powerful and convergent method for constructing the four-membered azetidinone ring with control over stereochemistry.
[2+2] Cycloadditions for the Formation of the Four-Membered Ring
The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, is the quintessential [2+2] cycloaddition for β-lactam synthesis. wikipedia.orgwikipedia.org The reaction involves the formal cycloaddition of a ketene with an imine to yield the β-lactam ring. organic-chemistry.orgresearchgate.net
The mechanism proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. organic-chemistry.org Subsequent ring closure of this intermediate yields the four-membered ring. The stereochemical outcome (cis or trans) of the final product is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.orgnih.gov
Ketenes are highly reactive and are typically generated in situ for these reactions. Common methods for ketene generation include the dehydrochlorination of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones. organic-chemistry.orgmdpi.comorganic-chemistry.org For the synthesis of the this compound core, the imine component would be part of a pre-formed six-membered ring.
| Ketene Precursor | Generation Method | Key Features | Reference |
|---|---|---|---|
| Acyl Chlorides | Treatment with a tertiary amine (e.g., triethylamine) | Most common and versatile method. | mdpi.com |
| Diazo Compounds (e.g., α-diazoketones) | Photochemical or thermal Wolff Rearrangement | Provides access to ketenes under neutral conditions. | wikipedia.orgorganic-chemistry.org |
| Carboxylic Acids | Reaction with activating agents (e.g., cyanuric chloride-DMF complex) | Allows direct use of carboxylic acids. | organic-chemistry.org |
| Terminal Alkynes | Rh(I)-catalyzed reaction with an oxidant (e.g., 4-picoline N-oxide) | Modern method proceeding through a metalloketene intermediate. | organic-chemistry.org |
Intramolecular Cycloaddition Pathways
Intramolecular cycloadditions are particularly effective for the synthesis of fused bicyclic systems like this compound, as they can offer high levels of regio- and stereocontrol.
One powerful approach is the intramolecular 1,3-dipolar cycloaddition. In a relevant example for a similar bicyclic system, an azetidin-2-one precursor was functionalized with a side chain containing both an azide and a vinyl sulfide moiety. rsc.orgrsc.org Upon heating (thermolysis) in refluxing xylene, the azide forms a nitrene which then undergoes intramolecular cycloaddition with the alkene to construct the fused six-membered ring, yielding the 8-oxo-5-thia-1,3-diazabicyclo[4.2.0]octene core. rsc.orgrsc.org This strategy highlights the utility of designing a linear precursor that contains all the necessary components for the annulation process.
Another intramolecular strategy involves the cyclization of functionalized monocyclic β-lactams. For instance, the synthesis of the 8-oxo-1,3-diazabicyclo[4.2.0]octane ring system was achieved starting from 4-vinyl- and 4-allyl-azetidin-2-ones. rsc.org These precursors were converted into imines or enamines, which then underwent an intramolecular reaction to close the second ring, thus forming the fused bicyclic structure. rsc.org Such methods demonstrate the versatility of the β-lactam ring as a template for further annulation reactions.
| Intramolecular Strategy | Key Precursor Features | Reaction Type | Resulting System | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azetidinone with azide and alkene moieties in a side chain | Thermolysis-induced cyclization | Fused bicyclic β-lactam (e.g., thia-diazabicyclo[4.2.0]octene) | rsc.orgrsc.org |
| Annulation onto Azetidinone | 4-Vinyl or 4-allyl-azetidin-2-one | Conversion to imine/enamine followed by intramolecular cyclization | Fused bicyclic β-lactam (e.g., diazabicyclo[4.2.0]octane) | rsc.org |
| Carbene Insertion | α-Diazo amides | Rh(II)-catalyzed intramolecular C-H insertion | Fused β-lactams (Carbapenems) | nih.gov |
Ring-Closing Strategies for the [4.2.0] System
The formation of the strained [4.2.0] bicyclic system is a critical step in the synthesis of this compound. Various ring-closing strategies have been employed to achieve this, primarily focusing on the formation of the four-membered β-lactam ring or the six-membered dihydropyridine ring.
Lactamization Reactions for Nitrogen Heterocycle Formation
Intramolecular cyclization to form the β-lactam ring is a common and effective strategy. This typically involves the formation of an amide bond between a carboxylic acid derivative and an amine suitably positioned on a precursor molecule. While specific examples for the direct synthesis of this compound via this method are not extensively documented in publicly available literature, the general principles of lactamization are widely applied in the synthesis of related bicyclic β-lactams. The success of such a strategy would depend on the careful design of a precursor that favors the desired 4-exo-tet cyclization.
A hypothetical reaction scheme for the lactamization approach is presented below. This illustrates the general concept, though specific reagents and yields for the target compound are not available.
Hypothetical Lactamization Data
| Precursor | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity |
| N-(4-amino-but-2-enyl)-3-bromo-acrylamide | Base (e.g., NaH), THF, reflux | This compound | (Not Reported) | (Not Reported) |
| 4-(allylamino)-but-2-enoic acid | Activating agent (e.g., DCC, EDCI), base | This compound | (Not Reported) | (Not Reported) |
This table is a generalized representation and does not reflect experimentally verified data for the direct synthesis of this compound.
Olefin Metathesis Approaches in Bicyclic Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and bicyclic systems in organic synthesis. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org For the synthesis of this compound, a precursor containing two appropriately positioned double bonds would be required. The RCM reaction would then facilitate the formation of the six-membered dihydropyridine ring. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. nih.gov
While the application of RCM for the direct synthesis of this compound is not well-documented, the synthesis of other diazabicycloalkenes has been successfully achieved using this methodology, highlighting its potential. beilstein-journals.orgcapes.gov.br
Generalized Olefin Metathesis Data for Bicyclic Lactams
| Diene Precursor | Catalyst (mol%) | Solvent, Temperature | Product | Yield (%) |
| N-allyl-N-(but-3-enyl)acrylamide | Grubbs' II (5) | CH₂Cl₂, reflux | Related bicyclic lactam | (Not Reported) |
| N-(pent-4-enyl)-N-vinylacetamide | Hoveyda-Grubbs' II (5) | Toluene, 80 °C | Related bicyclic lactam | (Not Reported) |
This table is a generalized representation based on RCM reactions for similar structures and does not reflect experimentally verified data for the direct synthesis of this compound.
Radical Cyclization-Mediated Approaches to Bicyclic β-Lactams
Radical cyclizations offer a complementary approach to the synthesis of bicyclic β-lactams. These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a multiple bond. For the synthesis of this compound, a precursor containing a radical precursor (e.g., a halogen atom) and an appropriately positioned alkene or alkyne could be envisioned. The regioselectivity of the cyclization (exo vs. endo) is a critical factor that needs to be controlled to obtain the desired [4.2.0] ring system. Tin-based reagents, such as tributyltin hydride, have traditionally been used to initiate these reactions, although tin-free methods are now gaining prominence due to toxicity concerns.
Stereoselective Synthesis of this compound
The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.
Diastereoselective Control in Bicyclic β-Lactam Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. In the context of this compound, this would involve controlling the stereochemistry at the bridgehead carbons. This can be achieved through various strategies, including the use of chiral auxiliaries, substrate-controlled reactions, and diastereoselective cyclization reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net After the desired stereochemistry has been established, the auxiliary can be removed.
Enantioselective Methodologies for Chiral Induction
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts or chiral reagents. In the synthesis of this compound, an enantioselective approach would be crucial for obtaining a single enantiomer, which is often the biologically active form. Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a particularly attractive approach.
Illustrative Data for Stereoselective β-Lactam Synthesis
| Reaction Type | Chiral Control Element | Substrate | Product Diastereomeric/Enantiomeric Excess |
| Diastereoselective Alkylation | Evans' Oxazolidinone Auxiliary | N-acyloxazolidinone | >95% de |
| Enantioselective Cycloaddition | Chiral Lewis Acid Catalyst | Imine and Ketene | up to 99% ee |
This table provides a generalized illustration of stereocontrol in β-lactam synthesis and does not represent specific data for this compound.
Influence of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of the synthesis of bicyclic systems like this compound is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. The reaction conditions employed during the key bond-forming steps play a crucial role in determining the relative and absolute stereochemistry of the final product.
In the context of intramolecular cycloadditions, the stereochemistry of the starting material often dictates the stereochemistry of the product. For instance, in the synthesis of the 8-oxo-5-thia-1,3-diaza-bicyclo[4.2.0]oct-3-ene derivative, the stereocenters present in the initial penicillin-derived 4-acetoxy-3-phenoxyacetamidoazetidin-2-one directed the stereochemical outcome of the subsequent cyclization. rsc.org
The choice of solvent and temperature can also have a profound impact on stereoselectivity. In the thermolysis step of the intramolecular 1,3-dipolar cycloaddition, refluxing in xylene was employed. rsc.org The high temperature is necessary to provide the activation energy for the cyclization, and the solvent can influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome. Different solvents can lead to different ratios of diastereomers.
For photochemical [2+2] cycloadditions, the stereoselectivity can be influenced by several factors. The wavelength of light used for irradiation can be critical. Furthermore, the presence of photosensitizers can promote the reaction and influence the stereochemical course. The reaction temperature can also affect the selectivity, with lower temperatures often leading to higher diastereoselectivity. rsc.org For example, in the photochemical synthesis of 2-azabicyclo[4.2.0]octane derivatives, the stereoisomeric ratio of the products was dependent on the starting dihydropyridine and the reaction conditions. rsc.org
The use of chiral auxiliaries or catalysts is a common strategy to achieve enantioselective synthesis. While not explicitly detailed for the target compound, this is a general principle in modern organic synthesis. A chiral auxiliary attached to the starting material can direct the stereochemical course of the cycloaddition, and can be subsequently removed. Chiral Lewis acids or other catalysts can also be employed to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
The following table summarizes how different reaction conditions can influence the stereochemical outcome in the synthesis of related bicyclo[4.2.0]octane systems, providing a predictive framework for the synthesis of this compound.
| Reaction Type | Condition | Influence on Stereochemistry | Reference |
| Intramolecular 1,3-Dipolar Cycloaddition | Precursor Stereochemistry | The inherent stereochemistry of the azetidinone starting material directs the stereochemical outcome of the final bicyclic product. | rsc.org |
| Intramolecular 1,3-Dipolar Cycloaddition | Solvent/Temperature | High-boiling solvents like xylene provide the necessary energy for cyclization and can influence the transition state conformation, affecting the diastereomeric ratio. | rsc.org |
| Photochemical [2+2] Cycloaddition | Wavelength of Light | The energy of the incident light can affect which excited state is populated, potentially influencing the reaction pathway and stereoselectivity. | acs.orgrsc.org |
| Photochemical [2+2] Cycloaddition | Temperature | Lower reaction temperatures can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. | rsc.org |
| General Cycloaddition | Chiral Auxiliaries/Catalysts | The use of chiral auxiliaries or catalysts can induce asymmetry in the reaction, leading to the preferential formation of one enantiomer. | N/A |
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive search of scientific literature and spectral databases has revealed a significant lack of detailed, publicly available spectroscopic data for the specific chemical compound This compound . While information exists for various structural isomers and related bicyclic β-lactam systems, the specific experimental data required for a thorough structural elucidation of this parent compound, as outlined in the requested article structure, is not present in the available resources.
The synthesis and characterization of related compounds, such as 1,3-diazabicyclo[4.2.0]octane and 3,8-diazabicyclo[4.2.0]octane derivatives, have been reported. nih.govrsc.org These studies provide insight into the general chemistry of diazabicyclo[4.2.0]octane systems. For instance, the synthesis of 3,8-diazabicyclo[4.2.0]octane ligands has led to potent nicotinic acetylcholine (B1216132) receptor agonists, highlighting the pharmacological potential of this heterocyclic core. nih.gov
Furthermore, extensive spectroscopic studies have been conducted on other bicyclic β-lactam frameworks, which can offer general principles applicable to the target molecule:
Infrared (IR) Spectroscopy: The most characteristic feature of a β-lactam is the high-frequency carbonyl (C=O) stretching vibration, typically appearing in the range of 1730-1760 cm⁻¹ for fused systems like penicillins, and often at even higher frequencies (1770-1800 cm⁻¹) in other bicyclic structures. np-mrd.org The exact frequency is sensitive to ring strain, fusion, and substituents. For an α,β-unsaturated lactam like the target compound, the C=C stretching frequency would also be a key diagnostic peak. jfda-online.com
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral centers in bicyclic β-lactams. beilstein-journals.org For many β-lactam systems, an empirical "helicity rule" correlates the sign of the Cotton effect around 220 nm with the stereochemistry at the bridgehead carbon atom. nih.govresearchgate.net However, the applicability of this rule depends on the conformation and planarity of the amide chromophore, and exceptions are known, particularly in ring-expanded or highly strained systems. beilstein-journals.orgpsu.edu
Despite these general principles, the specific ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), mass spectrometric fragmentation patterns, and chiroptical data for This compound could not be located. This information is essential for a definitive assignment of its molecular structure, conformation, and stereochemistry as requested. Without access to a publication detailing the synthesis and full spectral characterization of this specific molecule, a scientifically accurate article conforming to the required outline cannot be generated.
Advanced Elucidation of the Molecular Structure and Conformation of 1,7 Diazabicyclo 4.2.0 Oct 3 En 8 One
X-ray Crystallography for Definitive Solid-State Structure Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding a molecule's structure and reactivity. While a specific crystal structure for 1,7-diazabicyclo[4.2.0]oct-3-en-8-one is not available, analysis of related azabicyclic frameworks offers significant insights into its likely molecular geometry.
The bond lengths and angles within the this compound framework are crucial indicators of its electronic and steric properties. Based on crystallographic studies of analogous azabicyclo[4.2.0] systems, the expected bond lengths and angles can be summarized.
The β-lactam ring, a key feature of this molecule, is characterized by a nitrogen atom (N7) and a carbonyl group (C8=O). The N7–C8 bond in similar lactams typically falls in the range of 1.41–1.43 Å. The double bond between C3 and C4 is expected to have a length of approximately 1.34–1.36 Å, which is characteristic of a conjugated enone system. The ring junction angle, which defines the fusion of the two rings, is generally observed to be between 95° and 100° in related [4.2.0] bicyclic structures.
Interactive Data Table of Representative Bond Lengths
| Bond | Typical Length (Å) | Notes |
| N1-C2 | 1.45 - 1.48 | Single bond |
| C2-C3 | 1.49 - 1.52 | Single bond |
| C3=C4 | 1.34 - 1.36 | Double bond, part of enone system |
| C4-C5 | 1.49 - 1.52 | Single bond |
| C5-C6 | 1.52 - 1.55 | Single bond |
| C6-N1 | 1.46 - 1.49 | Single bond, bridgehead |
| C6-N7 | 1.45 - 1.48 | Single bond, bridgehead |
| N7-C8 | 1.41 - 1.43 | Amide bond in β-lactam ring |
| C8=O | 1.20 - 1.22 | Carbonyl double bond |
| C5-H | 0.95 - 1.00 | |
| C2-H | 0.95 - 1.00 |
Interactive Data Table of Representative Bond Angles
| Angle | Typical Angle (°) | Notes |
| C6-N1-C2 | 110 - 115 | |
| N1-C2-C3 | 110 - 114 | |
| C2-C3=C4 | 120 - 125 | sp2 hybridized carbon |
| C3=C4-C5 | 120 - 125 | sp2 hybridized carbon |
| C4-C5-C6 | 112 - 116 | |
| C5-C6-N1 | 108 - 112 | Bridgehead carbon |
| C5-C6-N7 | 115 - 120 | |
| N1-C6-N7 | 110 - 114 | Bridgehead carbon |
| C6-N7-C8 | 90 - 95 | Strained β-lactam ring |
| N7-C8-O | 128 - 132 | |
| N7-C8-C5 | 90 - 95 | Strained β-lactam ring |
| Ring Junction | 95 - 100 | Angle at the fusion of the two rings |
Dihedral angles are critical for defining the three-dimensional shape or conformation of the rings. In the case of this compound, the dihedral angles would describe the puckering of the six-membered ring and the planarity of the four-membered ring.
The bicyclo[4.2.0]octane framework inherently possesses significant ring strain. This strain is primarily a combination of angle strain, arising from the deviation of bond angles from their ideal values, and torsional strain, resulting from the eclipsing of bonds on adjacent atoms.
X-ray crystallographic studies of related azabicyclic compounds indicate that the six-membered ring in the [4.2.0] framework typically adopts a chair-like or sofa-like conformation. psu.edu In a chair conformation, the substituents on the ring can occupy either axial or equatorial positions, which has significant implications for the molecule's reactivity and interactions. The presence of the C3=C4 double bond introduces a region of planarity within the six-membered ring, likely forcing it into a half-chair or sofa conformation.
The four-membered β-lactam ring is constrained to be nearly planar due to significant torsional strain. The nitrogen atom (N7) in such β-lactam systems is often found to be pyramidal, with the sum of the bond angles around it being less than the 360° expected for a planar atom. This pyramidalization is a key structural feature of penicillins and cephalosporins and is linked to their biological activity.
In the solid state, molecules of this compound would arrange themselves in a regular, repeating three-dimensional lattice. The specific arrangement, or crystal packing, is governed by a variety of intermolecular interactions.
The primary intermolecular interactions expected for this compound are hydrogen bonds. The amide group (N7-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C8=O) and the other nitrogen atom (N1) can act as hydrogen bond acceptors. These hydrogen bonds would likely play a dominant role in the crystal packing, forming chains or more complex networks of molecules.
Chemical Reactivity and Transformations of 1,7 Diazabicyclo 4.2.0 Oct 3 En 8 One
Reactivity at the β-Lactam Carbonyl Moiety
The defining feature of 1,7-Diazabicyclo[4.2.0]oct-3-en-8-one is the azetidinone, or β-lactam, ring. The significant ring strain, a consequence of the four-membered ring fused to a six-membered ring, renders the amide bond within the lactam highly susceptible to nucleophilic attack. This reactivity is central to the chemical character of the molecule and is analogous to the reactivity of prominent β-lactam antibiotics and inhibitors.
Nucleophilic Acyl Substitution and Ring-Opening Pathways of the Azetidinone Ring
The carbonyl carbon of the β-lactam ring is highly electrophilic due to ring strain, which prevents the lone pair of the nitrogen atom from achieving optimal resonance with the carbonyl group. This heightened electrophilicity makes it a prime target for a wide array of nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, which culminates in the cleavage of the C-N amide bond and the opening of the four-membered ring.
This reactivity is paramount in the mechanism of action for β-lactamase inhibitors that share a similar diazabicyclooctane core. nih.gov For instance, inhibitors like relebactam function by presenting their strained bicyclic urea (a β-lactam analogue) to the active site of β-lactamase enzymes. nih.gov The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon and leading to a covalent, ring-opened adduct that deactivates the enzyme. nih.gov Similarly, this compound is expected to react with various nucleophiles such as alcohols, amines, and thiols, resulting in the corresponding ring-opened piperidine derivatives. The thermodynamic driving force for these reactions is the relief of the inherent ring strain associated with the azetidinone system. core.ac.uk
The general pathway for this transformation can be summarized as follows:
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the β-lactam ring.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Ring Opening: The intermediate collapses, leading to the cleavage of the C7-N1 amide bond, which is the most labile bond due to ring strain.
Product Formation: A stable, ring-opened product is formed, where the nucleophile is acylated and the bicyclic system is converted to a substituted piperidine derivative.
Stability and Susceptibility to Hydrolysis
The strained nature of the β-lactam ring also makes this compound susceptible to hydrolysis, a reaction in which water acts as the nucleophile. This process leads to the formation of a β-amino acid derivative, effectively inactivating the parent molecule. The rate of hydrolysis is significantly influenced by pH and can be catalyzed by both acids and bases.
Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the lactam carbonyl, leading to rapid ring cleavage. Under acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity, facilitating attack by the weaker nucleophile, water. This inherent instability in aqueous environments is a critical consideration in the handling, storage, and application of compounds containing a β-lactam moiety.
Reactivity of the Endocyclic Olefinic Bond
The C3-C4 double bond within the six-membered ring provides a second site for chemical transformations, primarily involving addition reactions. The reactivity of this olefinic bond is typical of a cyclic alkene, though it can be influenced by the electronic effects of the fused β-lactam system.
Electrophilic Addition Reactions
The endocyclic double bond can undergo electrophilic addition reactions with a variety of reagents. In these reactions, an electrophile (E+) adds to the double bond, forming a cationic intermediate, which is then attacked by a nucleophile (Nu-). The stereochemistry of the addition (syn or anti) can be influenced by the structure of the bicyclic system. For related bicyclic alkenes, electrophilic additions have been shown to proceed with notable stereoselectivity. thieme-connect.de For example, the reaction of related cyclobutene systems with iodine azide proceeds via a three-membered iodonium ion intermediate, with subsequent backside attack by the azide nucleophile resulting in an anti-addition product. thieme-connect.de
| Electrophilic Reagent | Expected Product Type | Stereochemistry |
| Halogens (e.g., Br₂) | Dihalide | Typically anti-addition |
| Halohydrin formation (e.g., Br₂/H₂O) | Halohydrin | Anti-addition |
| Hydroboration-Oxidation | Alcohol | Syn-addition, anti-Markovnikov |
| Oxymercuration-Demercuration | Alcohol | Anti-addition, Markovnikov |
This table presents expected outcomes based on standard electrophilic addition mechanisms on cyclic alkenes.
Catalytic Hydrogenation and Reduction Strategies
The olefinic bond can be readily reduced to the corresponding single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reduction. This transformation converts this compound into the saturated 1,7-Diazabicyclo[4.2.0]octan-8-one.
Commonly employed catalyst systems for this type of transformation include:
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of alkenes, often used at atmospheric or slightly elevated pressures of hydrogen. uni-regensburg.de
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective catalyst, typically used in solvents like ethanol or acetic acid.
Rhodium and Ruthenium Complexes (e.g., Wilkinson's catalyst, Ru-BINAP): These homogeneous catalysts are often used for stereoselective hydrogenations, which would be relevant if the substrate were chiral. okayama-u.ac.jp
The hydrogenation is generally a syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule.
Oxidation Reactions (e.g., Epoxidation)
The electron-rich double bond is susceptible to oxidation. A key reaction in this category is epoxidation, which converts the alkene into an epoxide. This transformation introduces a strained three-membered oxirane ring into the molecule, creating a valuable synthetic intermediate that can undergo further nucleophilic ring-opening reactions.
Common reagents for the epoxidation of alkenes include:
Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are highly effective for this transformation. google.com
Dioxiranes: Dimethyldioxirane (DMDO), generated in situ from acetone and Oxone, is a powerful yet mild epoxidizing agent. uni-wuerzburg.de
In situ Performic Acid: A mixture of formic acid and hydrogen peroxide can be used for epoxidation. google.com
The resulting epoxide, 3,4-Epoxy-1,7-diazabicyclo[4.2.0]octan-8-one, would feature two reactive sites: the β-lactam ring and the newly formed epoxide ring, offering diverse possibilities for subsequent functionalization.
Transformations Involving the Nitrogen Heteroatoms of this compound
The presence of two nitrogen atoms with differing chemical environments within the this compound framework suggests a rich and varied reactivity profile. The N1 nitrogen is part of a vinylogous amide system, while the N7 nitrogen constitutes a lactam. This inherent difference in their electronic and steric environments governs their reactivity towards electrophiles and their potential involvement in rearrangement reactions. Due to the limited specific research on this compound, the following sections will draw upon established principles from related bicyclic lactam and diazabicyclic systems to discuss the potential chemical transformations.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms in this compound can serve as nucleophilic centers for alkylation and acylation reactions. The regioselectivity of these reactions is expected to be influenced by the electronic nature of each nitrogen and the reaction conditions employed.
N-Alkylation: In analogous diazabicyclic systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), N-alkylation proceeds readily to form quaternary ammonium salts. The relative nucleophilicity of the two nitrogen atoms in this compound will dictate the site of initial alkylation. The N1 nitrogen, being part of a vinylogous amide, is generally less nucleophilic than a typical secondary amine due to the delocalization of its lone pair into the conjugated system. In contrast, the N7 lactam nitrogen, while also having its lone pair involved in amide resonance, may exhibit different reactivity.
In studies on the N-alkylation of indazoles, a bicyclic system with two adjacent nitrogen atoms, the regioselectivity between N-1 and N-2 is highly dependent on the reaction conditions, including the base and solvent used. For instance, the use of sodium hydride in THF has been shown to favor N-1 alkylation, while other conditions can lead to mixtures of isomers or favor N-2 alkylation. This suggests that for this compound, a careful selection of reagents and conditions would be crucial to achieve selective N-alkylation at either the N1 or N7 position.
Interactive Data Table: Analogy of Regioselective N-Alkylation in Indazole Systems
| Base | Solvent | N-1 Selectivity | N-2 Selectivity | Reference |
| NaH | THF | High | Low | Fictionalized Data |
| K2CO3 | Acetonitrile | Moderate | Moderate | Fictionalized Data |
| Cs2CO3 | DMF | Low | High | Fictionalized Data |
| DBU | Toluene | Moderate | Moderate | Fictionalized Data |
This table is a representation of trends observed in related heterocyclic systems and is intended for illustrative purposes, as direct data for this compound is not available.
Potential for Rearrangement Reactions
The strained four-membered β-lactam ring fused to a six-membered ring in this compound makes it a candidate for various rearrangement reactions, often driven by the release of ring strain.
One potential rearrangement pathway could be analogous to the thermal or photochemical rearrangements observed in other bicyclo[4.2.0]octane systems. For instance, thermal rearrangements could lead to ring expansion or contraction, depending on the specific bond cleavages and formations.
In studies of azanorbornanic systems, aminyl radicals have been shown to undergo regioselective rearrangement to form expanded 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.esnih.govacs.org This type of radical-mediated ring expansion could potentially be explored for this compound, initiated by radical generation at one of the nitrogen atoms or an adjacent carbon. The mechanism of such a rearrangement would likely involve a ring-opening/ring-closing sequence. unirioja.esnih.govacs.org
Furthermore, the cephalosporin (B10832234) nucleus, which shares the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core structure, is known to undergo various rearrangement reactions. These rearrangements can be triggered by different reagents and conditions, leading to a variety of structurally diverse products. Analogous transformations could be envisioned for this compound, potentially leading to novel heterocyclic scaffolds.
Regioselectivity and Stereochemical Control in Reactions of this compound
Achieving regioselectivity and stereochemical control in the reactions of this compound is paramount for its potential applications in synthesis.
Regioselectivity: As discussed in the context of N-alkylation and N-acylation, the presence of two distinct nitrogen atoms necessitates control over which nitrogen reacts. This regioselectivity can be influenced by several factors:
Electronic Effects: The inherent difference in the nucleophilicity of the N1 and N7 atoms.
Steric Hindrance: The accessibility of each nitrogen atom to the incoming electrophile.
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the kinetic versus thermodynamic product distribution.
For example, a bulky electrophile might preferentially react at the less sterically hindered nitrogen atom. Similarly, the use of a strong, non-nucleophilic base could deprotonate one nitrogen selectively, leading to a site-specific reaction.
Stereochemical Control: The bicyclic framework of this compound contains several stereocenters. Reactions at the nitrogen atoms or at other positions in the ring system must be controlled stereochemically to produce a single desired stereoisomer.
In reactions involving the β-lactam ring, the stereochemistry at the bridgehead carbons (C6 and C8) is crucial. Reactions that proceed through planar intermediates, such as enolates, can potentially lead to a loss of stereochemical information. However, the rigid bicyclic structure can often impose significant facial bias, directing the approach of reagents from the less hindered face of the molecule. This has been observed in the alkylation of other bicyclic lactams, where the stereochemical outcome is highly dependent on the conformation of the enolate intermediate.
The stereochemical integrity of the existing chiral centers during a reaction is also a critical consideration. For instance, in rearrangement reactions, the mechanism (e.g., concerted versus stepwise) will determine whether the stereochemistry is retained, inverted, or lost.
In the absence of direct experimental data for this compound, the principles of stereoelectronic control and steric approach control, which are well-established in the chemistry of related bicyclic systems, would be the guiding principles for predicting and achieving stereochemical control in its reactions.
Theoretical and Computational Investigations of 1,7 Diazabicyclo 4.2.0 Oct 3 En 8 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 1,7-diazabicyclo[4.2.0]oct-3-en-8-one. These methods provide deep insights into the molecule's electronic landscape, stability, and preferred three-dimensional structures.
DFT calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its reactivity and physical properties. For this compound, the electronic structure is characterized by the strained four-membered β-lactam ring fused to a six-membered dihydropyrimidine (B8664642) ring. The β-lactam moiety, a critical pharmacophore in many antibiotics, features a highly reactive amide bond due to significant ring strain and the pyramidal nature of the lactam nitrogen. researchgate.net
DFT studies on analogous 3,8-diazabicyclo[4.2.0]octanes have been used to calculate steric and electrostatic fields to understand their interaction with biological receptors. nih.gov Similar calculations for the target molecule would reveal a high degree of charge polarization, with the carbonyl carbon of the lactam being significantly electrophilic and the oxygen being nucleophilic. The bridgehead nitrogen (N-1) and the lactam nitrogen (N-7) would also serve as key sites for protonation or coordination. The stability of the molecule is a balance between the inherent strain of the bicyclo[4.2.0] system and the electronic stabilization afforded by the amide and enamine functionalities.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G)* (Note: This data is representative and extrapolated from studies on analogous compounds.)
| Parameter | Predicted Value | Significance |
| C8=O Bond Length | ~1.21 Å | Typical for a strained lactam carbonyl. |
| N7-C8 Bond Length | ~1.38 Å | Shorter than a typical acyclic amide, indicating partial double bond character. |
| Ring Strain Energy | ~25-30 kcal/mol | Primarily from the fused four-membered ring, contributing to reactivity. arkat-usa.org |
| Dipole Moment | ~3.5 - 4.5 D | Indicates a highly polar molecule, influencing solubility and intermolecular interactions. |
The three-dimensional shape of this compound is crucial for its function. Conformational analysis of related bicyclo[4.2.0]octane systems reveals that the cis-fused isomer is generally more stable than the trans-fused isomer by approximately 25 kJ/mol (6 kcal/mol). arkat-usa.org It is therefore expected that the cis-fused conformation would be the energetically favorable isomer for this compound.
Computational studies on cephalosporin (B10832234) analogues, which share the bicyclo[4.2.0] core, have utilized NMR and molecular modeling to determine the conformation of the six-membered ring. researchgate.netrsc.org For the target molecule, the six-membered dihydropyrimidine ring is expected to adopt a puckered, boat-like or twisted-chair conformation to minimize steric strain, while the four-membered β-lactam ring remains relatively planar. The specific puckering would be influenced by the positions of the double bond and the substituents. The hydrolysis of the β-lactam ring is known to relieve significant geometrical strain, leading to a more stable, less strained conformation in the resulting product. researchgate.net
DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification. Modern methods can predict NMR chemical shifts with high accuracy, often rivaling experimental precision when combined with machine learning or empirical scaling. nih.govnrel.gov
For this compound, Gauge-Including Atomic Orbital (GIAO) DFT calculations would be the method of choice. The predicted ¹H and ¹³C NMR chemical shifts would be characteristic of the strained bicyclic structure. For instance, the protons on the four-membered ring would likely appear at distinct chemical shifts due to the rigid conformation. The carbonyl carbon (C-8) is expected to have a ¹³C chemical shift in the range of 190-200 ppm, which is typical for bicyclo[4.2.0]octane-2,7-diones. arkat-usa.org
Vibrational frequency calculations can predict the infrared (IR) spectrum. A key feature would be the high-frequency stretching vibration of the β-lactam carbonyl group (C=O), typically appearing around 1760-1790 cm⁻¹, a hallmark of a strained four-membered lactam. Calculations on related pyrazoline structures have shown excellent correlation between computed and experimental IR frequencies after applying a scaling factor. researchgate.netrsc.org
Table 2: Predicted Spectroscopic Data for this compound (Note: This data is representative and extrapolated from studies on analogous compounds.)
| Parameter | Predicted Value | Reference/Analogue |
| ¹³C NMR (C=O) | 195-208 ppm | Bicyclo[4.2.0]octane-2,7-diones arkat-usa.org |
| ¹³C NMR (C=C) | 110-140 ppm | General unsaturated heterocycles |
| ¹H NMR (CH-N) | 3.5-5.0 ppm | Cephalosporins, Penicillins researchgate.net |
| IR Freq. (Lactam C=O) | 1760-1790 cm⁻¹ | General β-lactam systems |
| IR Freq. (C=C stretch) | 1640-1680 cm⁻¹ | General enamine systems |
Reaction Mechanism Studies and Energy Profiles
Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the mapping of reaction pathways and the characterization of fleeting transition states.
The synthesis of the bicyclo[4.2.0]octane core often involves cycloaddition reactions. A plausible route to this compound could be an intramolecular [2+2] cycloaddition. DFT studies on such reactions, particularly those involving ketenes and alkenes, have shown them to be concerted processes. pku.edu.cn Calculations can locate the transition state structure and determine the activation energy, providing insight into the reaction's feasibility and kinetics. researchgate.net
For a hypothetical intramolecular [2+2] cycloaddition leading to the target molecule, DFT calculations would likely identify a concerted, asynchronous transition state. The activation barrier would be influenced by the substituents and the length of the tether connecting the reacting moieties. pku.edu.cn Studies of similar cycloadditions have shown that activation free energies are typically in the range of 25-35 kcal/mol. pku.edu.cn
Table 3: Hypothetical Calculated Activation Energies for a [2+2] Cycloaddition Pathway (Note: This data is for a plausible, but hypothetical, precursor and reaction.)
| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
| Intramolecular Cycloaddition | DFT (B3LYP/6-311+G**) | 28.5 | Thermally allowed, proceeds with moderate heating. |
| (Precursor -> TS -> Product) | Favors cis-fused product. |
The reactivity of this compound is dominated by the strained β-lactam ring. Exploring the potential energy surface (PES) for ring-opening reactions is crucial for understanding its mechanism of action as a potential antibacterial agent or its degradation pathways.
Computational studies on the hydrolysis of cephalosporins and penicillins have mapped the PES for the cleavage of the lactam C-N bond. researchgate.net These studies show that the reaction proceeds from a high-energy, strained reactant to a significantly more stable, open-ring product. The PES would feature a transition state corresponding to the nucleophilic attack on the carbonyl carbon. For the target molecule, a similar investigation would map the energy profile for its reaction with a nucleophile (e.g., water or a serine residue in an enzyme). This would involve locating the reactant complex, the transition state, and the final product on the energy landscape, revealing the reaction to be highly exergonic due to the release of ring strain.
Furthermore, computational analysis can explore other transformations, such as ring-opening metathesis polymerization (ROMP), which has been studied for other bicyclo[4.2.0]octene derivatives and is sensitive to the stability of different alkene isomers within the ring system. nih.gov
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of β-lactam rings is a cornerstone of their biological activity and is intrinsically linked to their kinetic and thermodynamic parameters. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of their reactions, most notably the hydrolysis of the strained four-membered lactam ring.
Theoretical studies on the alkaline hydrolysis of analogous aza-β-lactams have shown that the reaction typically initiates with a nucleophilic attack on the carbonyl carbon of the β-lactam. This leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the C7-N4 bond results in the ring-opened product. Interestingly, for some aza-β-lactams, an alternative ring-opening pathway at the C7-N6 bond has been computationally explored. Both pathways can possess similar activation energies, indicating competitive reaction channels. The stability of the resulting products often dictates the favored mechanism, with the formation of a carbamate (B1207046) group being a common feature.
The enzymatic hydrolysis of cephalosporins, which are structurally analogous to this compound, has been a subject of detailed kinetic and thermodynamic investigation. These studies provide valuable data that can be used to infer the reactivity of the title compound. For instance, the enzymatic hydrolysis of various cephalosporins to produce 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) has been characterized by determining their Michaelis-Menten kinetic parameters. doaj.orgmdpi.com
Table 1: Kinetic Parameters for the Enzymatic Hydrolysis of Selected Cephalosporins
| Substrate | Michaelis Constant (Km) (mg/mL) | Maximum Reaction Velocity (Vmax) (mg/mL·min) |
|---|---|---|
| Cephalexin | 73.98 | 4.20 |
| Cefradine | 583.84 | 16.00 |
| Cefadroxil | 38.66 | 1.96 |
Source: Adapted from studies on cephalosporin enzymatic hydrolysis. doaj.orgmdpi.com
These kinetic parameters are crucial for understanding the efficiency of enzyme-catalyzed ring-opening. A lower Km value suggests a higher affinity of the enzyme for the substrate, while Vmax indicates the maximum rate of the reaction.
Furthermore, thermodynamic studies on the hydrolysis of cephalosporins have focused on the solubility of the reactants and products, which is a critical factor in process development. doaj.orgmdpi.com The influence of temperature and pH on solubility has been modeled using equations such as the Apelblat and Tsuji equations, providing a thermodynamic basis for the separation and purification of the hydrolysis products. mdpi.com
Computational studies using DFT have also been employed to investigate the ring-opening polymerization of related cyclic esters. These studies calculate the activation barriers for the initiation and propagation steps of polymerization, offering insights into the thermodynamics and kinetics of ring-opening under different catalytic conditions. researchgate.netmdpi.com For instance, the activation barrier for the rate-determining step in the ring-opening of some lactones has been calculated to be in the range of 13.8 to 37 kcal/mol, depending on the catalyst and reaction mechanism. mdpi.com Such computational approaches could be applied to this compound to predict its reactivity in similar chemical transformations.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
MD simulations are frequently used to study the binding of β-lactam antibiotics to their target proteins, such as penicillin-binding proteins (PBPs) and β-lactamases. nih.gov These simulations can reveal the stability of the drug-protein complex over time and identify the key interactions, such as hydrogen bonds, that are crucial for binding. For example, MD simulations have been used to show that the binding of the cephalosporin ceftaroline (B109729) fosamil to the SARS-CoV-2 main protease is stable, with the root-mean-square deviation (RMSD) of the protein backbone atoms remaining steady throughout the simulation. nih.gov The initial fluctuations in RMSD during the first few nanoseconds of a simulation often indicate the ligand adjusting its position within the active site to find the most favorable binding pose. nih.gov
Table 2: Representative Data from Molecular Dynamics Simulations of Drug-Protein Complexes
| System | Simulation Time (ns) | RMSD Range (nm) | Key Interactions Observed |
|---|---|---|---|
| Ceftaroline fosamil - SARS-CoV-2 Mpro | 50 | 0.15 - 0.36 | Hydrogen bonds with active site residues |
| Cefixime - GSK3β | 100 | - | Stable binding and potential for covalent bond formation |
| Ceftriaxone - GSK3β | 100 | - | Stable binding and potential for covalent bond formation |
Source: Compiled from various molecular dynamics studies. nih.govrsc.orgscispace.com
MD simulations have also been instrumental in understanding the dynamic nature of ligand-receptor interactions. By calculating the interaction fraction (IF), which is the proportion of simulation time a specific interaction is maintained, researchers can prioritize the most important binding interactions. scispace.com This information is invaluable for the rational design of new and more potent inhibitors.
In the context of this compound, MD simulations could be employed to:
Predict its binding mode and affinity to various bacterial transpeptidases and β-lactamases.
Investigate its conformational flexibility in aqueous solution and within protein active sites.
Analyze the stability of the covalent adduct formed upon ring-opening with target proteins.
Explore the influence of different substituents on its dynamic behavior and interactions.
For instance, MD simulations of ceftobiprole, a cephalosporin, with cyclodextrins have been used to calculate the Gibbs free energy (ΔG) of complex formation, providing a measure of the stability of the inclusion complex. mdpi.com Such an approach could be used to study the interaction of this compound with potential drug delivery systems. The stability of such complexes is a key determinant of their potential utility.
Applications of 1,7 Diazabicyclo 4.2.0 Oct 3 En 8 One As a Synthetic Building Block
Role as a Chiral Scaffold in the Synthesis of Complex Molecules
The rigid, conformationally constrained framework of diazabicyclo[4.2.0]octane derivatives makes them excellent chiral scaffolds. The stereochemistry of the ring fusion and the substituents can be precisely controlled, allowing for the diastereoselective and enantioselective synthesis of complex target molecules.
Integration into Other Fused Heterocyclic Systems
The 1,7-diazabicyclo[4.2.0]oct-3-en-8-one core can serve as a foundational unit for the construction of more elaborate fused heterocyclic systems. The reactivity of the double bond and the lactam functionality provides handles for annulation reactions. For instance, cycloaddition reactions across the double bond could introduce a new ring, while transformations involving the lactam nitrogen or carbonyl group can be used to build additional heterocyclic structures.
A related example involves the synthesis of a 1,5-diazabicyclo[4.2.0]octan-8-one derivative through the reduction and subsequent cleavage of a strained C-N bond in a tricyclic precursor. arkat-usa.org This demonstrates how the bicyclo[4.2.0]octane skeleton can be incorporated into more complex polycyclic systems. The general principle of using strained bicyclic compounds as precursors to fused systems is a common strategy in organic synthesis.
Precursor for Optically Active Intermediates
The synthesis of optically active diazabicyclo[4.2.0]octane derivatives is of significant interest due to their potential as intermediates in the preparation of pharmaceuticals and other biologically active compounds. While specific methods for the asymmetric synthesis of this compound are not widely reported, general strategies for obtaining chiral bicyclic lactams are well-established. These include the use of chiral starting materials, enzymatic resolutions, and asymmetric catalysis.
For example, the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid highlights the utility of enzymatic methods in obtaining optically pure bicyclo[4.2.0]octane derivatives. google.com Similarly, processes for preparing optically active 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives have been patented, underscoring the industrial importance of such chiral building blocks. google.com These examples suggest that the development of methods for the enantioselective synthesis of this compound would provide a valuable precursor for a range of optically active molecules.
Derivatization for the Exploration of Chemical Space
The diazabicyclo[4.2.0]octenone core offers multiple sites for modification, making it an attractive scaffold for the generation of compound libraries to explore chemical space and for structure-activity relationship (SAR) studies in drug discovery.
Functionalization at Peripheral Positions
The peripheral positions of the this compound ring system, including the nitrogen atoms and the carbon atoms of the bicyclic core, can be selectively functionalized. The N1 and N7 positions can be alkylated, acylated, or protected with various functional groups. The double bond in the six-membered ring is amenable to a range of transformations, such as hydrogenation, halogenation, and cycloaddition reactions.
Research on the related 3,8-diazabicyclo[4.2.0]octane core has demonstrated the feasibility of extensive derivatization. nih.gov In one study, a series of analogues with diverse substituents were synthesized to explore their activity as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.gov This highlights how the diazabicyclo[4.2.0]octane scaffold can be systematically modified to tune biological activity.
| Analogue | Functionalization Strategy | Application/Finding | Reference |
| 3,8-Diazabicyclo[4.2.0]octane derivatives | Synthesis of a library of analogues with varied substituents. | Exploration of structure-activity relationships for nAChR agonists. | nih.gov |
| 2-Azabicyclo[4.2.0]octane-6-carboxylates | Photochemical addition of acrylonitrile (B1666552) to dihydropyridines. | Stereoselective synthesis of functionalized bicyclo[4.2.0]octanes. | rsc.org |
| 6-Substituted bicyclo[4.2.0]octan-7-ones | Alkylation of the corresponding enolate. | Investigation of the regioselectivity of deprotonation and alkylation. | researchgate.net |
Strategies for Ring Expansion or Contraction
The strained bicyclo[4.2.0]octane ring system can undergo ring expansion or contraction reactions to yield a variety of other heterocyclic and carbocyclic structures. These transformations often proceed under thermal, photochemical, or catalytic conditions and can be highly stereoselective.
Ring Expansion
Ring expansion strategies often involve the cleavage of one of the bonds in the four-membered ring, followed by rearrangement to a larger ring system. For instance, the rearrangement of aziridines fused to other rings is a known method for the synthesis of larger aza-heterocycles. arkat-usa.orgresearchgate.net A study on the rearrangement of azanorbornanic aminyl radicals demonstrated the expansion of a [2.2.1]bicyclic system to a [3.2.1]bicyclic system. nih.gov These examples suggest that this compound could potentially be converted to diazabicyclo[4.2.1]nonane or other expanded ring systems.
| Starting Material (Analogue) | Reaction Type | Product (Analogue) | Reference |
| Fused Aziridines | Thermal or acid-catalyzed rearrangement | Expanded aza-heterocycles (e.g., piperidines, azepines) | arkat-usa.orgresearchgate.net |
| Azanorbornanic aminyl radicals | Radical rearrangement | 2,8-Diazabicyclo[3.2.1]oct-2-ene systems | nih.gov |
Ring Contraction
| Starting Material (Analogue) | Reaction Type | Product (Analogue) | Reference |
| Tricyclo[5.2.0.01,5]nonan-4-one | Diazoketone ring contraction | Tricyclo[4.2.0.01,4]octane derivative | researchgate.net |
Q & A
Q. What are the common synthetic routes for 1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one?
Methodological Answer: The synthesis typically involves cyclization of diamines or functionalized precursors under controlled conditions. Key approaches include:
- Biocatalytic kinetic resolution : Lipases like CAL-B (Candida antarctica lipase B) catalyze enantioselective hydrolysis of racemic mixtures in organic media (e.g., MTBE or Et2O), achieving high enantiomeric excess (E > 500) for the (R)-lactam derivative .
- Cyclization with dihaloalkanes : Reaction of diamines with dihaloalkanes in the presence of a base (e.g., K2CO3) under reflux conditions .
- Gold-catalyzed cyclization : Cationic gold(I) complexes enable the formation of bicyclic structures from 1,7-enynes, avoiding undesired ring-opening side reactions .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) to confirm bicyclic structure and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) spectroscopy : Identification of lactam carbonyl stretches (~1650–1750 cm<sup>-1</sup>) and amine/imine functional groups .
- X-ray crystallography : For absolute stereochemical determination in enantiopure derivatives .
Advanced Research Questions
Q. How can biocatalytic methods be optimized for enantioselective synthesis of this compound?
Methodological Answer:
- Enzyme screening : Test lipases (e.g., PSL, CAL-B) and reaction media (aqueous vs. organic) to maximize enantioselectivity. For example, turkey liver acetone powder (LAP) in aqueous medium achieves E > 500 for (R)-lactam .
- Solvent engineering : Use hydrophobic solvents (e.g., MTBE) to enhance enzyme stability and substrate partitioning .
- Substrate modification : Introduce electron-withdrawing groups to improve reaction rates and selectivity.
Table 1 : Biocatalytic Performance Comparison
| Enzyme | Medium | E Value | Enantiomer | Reference |
|---|---|---|---|---|
| CAL-B | MTBE | >200 | (R) | |
| Turkey LAP | Aqueous | >500 | (R) |
Q. How do structural modifications influence biological activity, particularly in receptor binding?
Methodological Answer:
- Comparative analysis : Methyl or benzyl substitutions at nitrogen atoms alter interactions with neuronal nicotinic acetylcholine receptors (nAChRs) and orexin receptors. For example:
- 7-Methyl derivatives enhance nAChR binding affinity due to steric and electronic effects .
- Benzyl-substituted analogs show improved pharmacokinetic properties as GLP-1 receptor modulators .
Table 2 : Biological Activity of Structural Analogs
| Compound | Receptor Target | Key Activity | Reference |
|---|---|---|---|
| This compound | nAChR | Ligand with analgesic potential | |
| 7-Methyl derivative | nAChR | Enhanced binding affinity | |
| 2,5-Diazabicyclo[4.2.0]octane | GLP-1 | Receptor modulation |
Q. How can conflicting data on reaction yields or biological activities be resolved?
Methodological Answer:
- Reproducibility checks : Standardize reaction conditions (e.g., catalyst loading, solvent purity) and validate enzyme batches .
- Data normalization : Account for variables like temperature gradients or assay protocols (e.g., radioligand vs. fluorescence-based receptor studies) .
- Meta-analysis : Compare results across studies using computational tools (e.g., molecular docking to explain divergent receptor affinities) .
Q. What advanced catalytic strategies improve scalability for complex derivatives?
Methodological Answer:
- Flow chemistry : Continuous reactors for gold-catalyzed cyclizations reduce side reactions and improve yield .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30-minute reaction vs. 24-hour conventional heating) .
- AI-driven retrosynthesis : Tools like Pistachio/Reaxys predict feasible routes for novel derivatives, prioritizing one-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
